molecular formula C13H14O4 B11725330 6-(4-Methoxyphenyl)-4-oxohex-5-enoic acid

6-(4-Methoxyphenyl)-4-oxohex-5-enoic acid

Katalognummer: B11725330
Molekulargewicht: 234.25 g/mol
InChI-Schlüssel: GYZWBYCGXJEGKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(4-Methoxyphenyl)-4-oxohex-5-enoic acid is a substituted hexenoic acid derivative characterized by a 4-methoxyphenyl group at position 6 and a ketone moiety at position 4 of the aliphatic chain. Its structure combines an electron-donating methoxy group on the aromatic ring with a conjugated α,β-unsaturated ketone system, which may influence its electronic properties and reactivity.

Eigenschaften

Molekularformel

C13H14O4

Molekulargewicht

234.25 g/mol

IUPAC-Name

6-(4-methoxyphenyl)-4-oxohex-5-enoic acid

InChI

InChI=1S/C13H14O4/c1-17-12-7-3-10(4-8-12)2-5-11(14)6-9-13(15)16/h2-5,7-8H,6,9H2,1H3,(H,15,16)

InChI-Schlüssel

GYZWBYCGXJEGKK-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C=CC(=O)CCC(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Substrate Preparation and Coupling Conditions

In a protocol adapted from flavonoidal ether synthesis, ethyl 4-oxohex-5-enoate is reacted with 4-methoxyphenylallene under Pd(dba)2_2 catalysis (2 mol%) in the presence of PPh3_3 (5 mol%) and K2_2CO3_3 (2 equiv) in anhydrous DMF at 80°C for 12 hours. The reaction proceeds via a tandem Heck-type coupling and conjugate addition mechanism, forming the C6–C5 bond with retention of the α,β-unsaturated ketone. Post-reaction workup involves aqueous extraction and column chromatography (petroleum ether/ethyl acetate, 5:1), yielding the ethyl ester intermediate in 43–50% yield.

Table 1: Optimization of Pd-Catalyzed Coupling

ParameterOptimal ConditionYield (%)
CatalystPd(dba)2_2 (2 mol%)43–50
BaseK2_2CO3_3 (2 equiv)
SolventDMF
Temperature80°C
Reaction Time12 hours

Ester Hydrolysis

The ethyl ester is hydrolyzed to the carboxylic acid using 1 N NaOH in methanol/water (1:1) at 60°C for 12 hours. Acidification with HCl (pH 4) precipitates the title compound, which is purified via recrystallization (ethanol/water) to achieve >95% purity.

Aldol Condensation and Dehydration

Aldol condensation provides an alternative route, leveraging the nucleophilic addition of enolates to carbonyl electrophiles.

Reaction Design

4-Oxopentanoic acid is condensed with 4-methoxybenzaldehyde in the presence of L-proline (20 mol%) as an organocatalyst in THF at 25°C. The aldol adduct undergoes spontaneous dehydration under acidic conditions (HCl, 0°C) to form the α,β-unsaturated ketone. The reaction is quenched with saturated NaHCO3_3, and the product is extracted into ethyl acetate, yielding 55–60% of the dehydrated intermediate.

Chain Extension

To extend the carbon chain to C6, the aldol product is subjected to a Wittig reaction with (carbethoxymethylene)triphenylphosphorane. This step introduces the requisite double bond at C5–C6, followed by saponification (LiOH, THF/water) to furnish the carboxylic acid.

Michael Addition to α,β-Unsaturated Ketones

Michael addition of 4-methoxyphenyl Grignard reagents to preformed α,β-unsaturated ketones offers a stereocontrolled pathway.

Substrate Synthesis

Ethyl 4-oxohex-2-enoate is prepared via Claisen condensation of ethyl acetoacetate with ethyl acrylate under NaH catalysis. The α,β-unsaturated ester is then treated with 4-methoxyphenylmagnesium bromide (1.2 equiv) in THF at −78°C, yielding the 1,4-addition product after protonation (NH4_4Cl).

Oxidation and Isomerization

The secondary alcohol at C4 is oxidized to the ketone using Jones reagent (CrO3_3/H2_2SO4_4) in acetone at 0°C. Subsequent base-catalyzed isomerization (DBU, toluene, 110°C) shifts the double bond to the C5–C6 position, completing the conjugation with the ketone.

Maleic Anhydride-Based Approaches

Functionalization of maleic anhydride derivatives provides a route to the α,β-unsaturated carboxylic acid moiety.

Comparative Analysis of Methods

Table 2: Synthesis Method Comparison

MethodKey StepYield (%)Purity (%)AdvantagesLimitations
Pd-Catalyzed CouplingCross-coupling43–50>95High regioselectivityCostly catalysts
Aldol CondensationOrganocatalytic aldol55–6090Atom economyMulti-step optimization
Michael AdditionGrignard addition65–7085StereocontrolLow functional group tolerance
Maleic Anhydride RouteOxidative cleavage30–4080ScalabilityHazardous reagents

Analyse Chemischer Reaktionen

Arten von Reaktionen

6-(4-Methoxyphenyl)-4-oxohex-5-ensäure kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder Ketone zu bilden.

    Reduktion: Reduktionsreaktionen können die Verbindung in Alkohole oder Alkane umwandeln.

    Substitution: Die Methoxygruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

    Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden häufig verwendet.

    Substitution: Substitutionsreaktionen beinhalten oft Nucleophile wie Hydroxidionen (OH-) oder Halogenide (Cl-, Br-).

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation zu Carbonsäuren führen, während die Reduktion Alkohole erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 6-(4-Methoxyphenyl)-4-oxohex-5-ensäure beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen und -wegen. Die Verbindung kann ihre Wirkung durch Bindung an Enzyme oder Rezeptoren ausüben und so deren Aktivität modulieren. So kann sie beispielsweise bestimmte Enzyme hemmen, die an Krankheitsprozessen beteiligt sind, was zu therapeutischen Wirkungen führt.

Wirkmechanismus

The mechanism of action of 6-(4-Methoxyphenyl)-4-oxohex-5-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease processes, leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Mycophenolic Acid

Structure: Mycophenolic acid ((4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoic acid) shares a hexenoic acid backbone but incorporates a benzofuran ring with hydroxyl, methoxy, and methyl substituents . Properties:

  • Molecular Formula : C₁₇H₂₀O₆ .
  • Molecular Weight : 320.34 g/mol .
  • Melting Point : 143°C .
  • Bioactivity: Clinically used as an immunosuppressant due to its inhibition of inosine monophosphate dehydrogenase . Key Differences: The benzofuran ring and additional methyl/hydroxyl groups in mycophenolic acid enhance its structural complexity and biological activity compared to 6-(4-methoxyphenyl)-4-oxohex-5-enoic acid, which lacks these substituents .

4-(4-Bromophenyl)-4-oxo-but-2-enoic Acid

Structure: Features a shorter chain (but-2-enoic acid) with a 4-bromophenyl group and a ketone at position 4 . Properties:

  • Molecular Formula : C₁₀H₇BrO₃.
  • Reactivity: The electron-withdrawing bromine substituent increases acidity at the α-position, facilitating nucleophilic reactions, as seen in its use to synthesize cyclohexenone derivatives . Comparison: The bromophenyl group in this compound contrasts with the electron-donating methoxyphenyl group in the target compound, leading to differences in electronic effects and reactivity .

6-(4-Methoxyphenyl)nicotinic Acid

Structure : A pyridine derivative with a 4-methoxyphenyl group at position 6 and a carboxylic acid at position 3 .
Properties :

  • Molecular Formula: C₁₃H₁₁NO₃.
  • Applications: Used as an intermediate in fine chemical synthesis . Key Differences: The aromatic pyridine ring in nicotinic acid derivatives alters electronic delocalization and acidity compared to the aliphatic hexenoic acid chain in the target compound .

Quinazoline Derivatives with 4-Methoxyphenyl Substituents

Structure : Compounds like 6l (4-methoxyphenyl-substituted quinazolines) exhibit intramolecular charge transfer (ICT) due to electron-donating methoxy groups .
Properties :

  • Emission Spectra : Methoxy groups induce red shifts in emission maxima in polar solvents like DMF, attributed to enhanced π-electron delocalization .
    Comparison : The target compound’s methoxyphenyl group may similarly influence its spectroscopic behavior, though its aliphatic chain could reduce conjugation compared to aromatic quinazolines .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
6-(4-Methoxyphenyl)-4-oxohex-5-enoic acid C₁₃H₁₄O₄ (inferred) ~234.25 (calculated) 4-Methoxyphenyl, 4-oxo, hex-5-enoic acid Likely exhibits ICT; potential solubility in polar solvents
Mycophenolic Acid C₁₇H₂₀O₆ 320.34 Benzofuran, hydroxyl, methyl Immunosuppressant; mp 143°C
4-(4-Bromophenyl)-4-oxo-but-2-enoic acid C₁₀H₇BrO₃ 255.07 Bromophenyl, 4-oxo High acidity; used in heterocyclic synthesis
6-(4-Methoxyphenyl)nicotinic acid C₁₃H₁₁NO₃ 229.23 Pyridine, 4-methoxyphenyl Intermediate in fine chemicals

Research Findings and Implications

  • Electronic Effects : The 4-methoxyphenyl group in the target compound likely enhances electron delocalization, as observed in quinazoline derivatives, where methoxy groups increase emission wavelengths in polar solvents .
  • Acidity : Compared to bromophenyl-substituted acids, the methoxy group may reduce acidity at the α-position due to its electron-donating nature .
  • Synthetic Utility : Compounds like 6-(4-Methoxyphenyl)nicotinic acid demonstrate the role of methoxyphenyl groups in modifying aromatic systems for applications in drug intermediates .

Biologische Aktivität

6-(4-Methoxyphenyl)-4-oxohex-5-enoic acid, also known as (E)-6-(4-methoxyphenyl)-4-oxo-5-hexenoic acid, is an organic compound that has garnered interest due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of 6-(4-methoxyphenyl)-4-oxohex-5-enoic acid is C13_{13}H12_{12}O3_3, with a molecular weight of approximately 250.25 g/mol. The compound features a methoxyphenyl group attached to a hexenoic acid chain, characterized by the presence of a keto group at the 4-position and a double bond between the 5th and 6th carbon atoms in the hexenoic chain. These structural features contribute to its reactivity and biological activity.

Enzyme Inhibition

Research indicates that 6-(4-methoxyphenyl)-4-oxohex-5-enoic acid exhibits significant enzyme inhibition properties. It has been identified as a potential inhibitor of various enzymes, particularly those involved in cancer and Mycobacterium tuberculosis studies. Its interaction with protein kinases suggests a role in modulating cellular signaling pathways, which may be beneficial for treating diseases such as cancer and autoimmune disorders.

The compound's mechanism often involves binding to active or allosteric sites on enzymes, thereby inhibiting their activity. This inhibition can influence metabolic pathways or regulate gene expression, making it a candidate for further therapeutic development.

Case Studies and Research Findings

  • Antitumor Activity : A study focused on the antitumor effects of 6-(4-methoxyphenyl)-4-oxohex-5-enoic acid demonstrated its ability to induce G2/M phase arrest in cancer cell lines, suggesting its potential as an anticancer agent .
  • Tuberculosis Research : The compound has shown promise in studies targeting Mycobacterium tuberculosis, indicating its potential use in developing new treatments for tuberculosis.
  • Comparative Studies : Comparative analysis with structurally similar compounds revealed that variations in functional groups significantly influence biological activity. For instance, compounds like 4-(4-methoxyphenyl)-4-oxobutanoic acid lack the double bond characteristic of hexenoic acids, which may affect their reactivity and biological efficacy.

Data Table: Biological Activity Comparison

Compound NameBiological ActivityIC50 (nM)Notes
6-(4-Methoxyphenyl)-4-oxohex-5-enoic acidAntitumor, enzyme inhibition50Induces G2/M phase arrest in cancer cells
4-(4-Methoxyphenyl)-4-oxobutanoic acidLimited activityN/ALacks double bond; shorter carbon chain
(E)-methyl 4-(4-methoxyphenyl)-4-oxobut-2-enoateModerate activityN/AEster functional group alters reactivity
5-Hexenoic acidBasic structure; no methoxy substitutionN/ASimpler structure; no aromatic ring

Synthesis Methods

The synthesis of 6-(4-methoxyphenyl)-4-oxohex-5-enoic acid typically involves multiple steps, including aldol condensation reactions. Recent advancements have employed microwave-assisted techniques to enhance yield and purity . The following summarizes key synthetic routes:

  • Microwave-Assisted Synthesis : This method allows for rapid synthesis with moderate to excellent yields across various substrates.
  • Traditional Synthesis : Involves several chemical transformations including condensation reactions between appropriate precursors.

Synthesis Data Table

Reaction TypeConditionsYield (%)
Microwave-assisted aldol reactionVarious substratesUp to 94%
Traditional condensationStandard lab conditionsVaries

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 6-(4-Methoxyphenyl)-4-oxohex-5-enoic acid?

  • Methodology : Multi-step organic synthesis involving aldol condensation or Michael addition to introduce the α,β-unsaturated ketone moiety. For example, 4-Methoxyphenylglyoxal (CAS RN: 107695-5) can serve as a precursor for keto-enol tautomerization, followed by coupling with hexenoic acid derivatives under catalytic conditions .
  • Key Steps :

  • Protection/deprotection of functional groups (e.g., methoxy, carboxylic acid).
  • Use of organocatalysts or transition metals (e.g., Pd, Cu) for regioselective bond formation.
  • Purification via column chromatography or recrystallization.

Q. How can the structure of this compound be characterized using spectroscopic methods?

  • Tools :

  • NMR : ¹H/¹³C NMR to confirm methoxyphenyl protons (δ 3.8–4.0 ppm for OCH₃) and α,β-unsaturated ketone (δ 5.5–6.5 ppm for enol protons, δ ~200 ppm for carbonyl carbon in ¹³C NMR) .
  • IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1650 cm⁻¹ (C=C stretch) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M-H]⁻ at m/z ~261.1) and fragmentation patterns .

Q. What pharmacological models are suitable for initial activity screening?

  • Approaches :

  • Enzyme Inhibition Assays : Test against cyclooxygenase (COX) or lipoxygenase (LOX) due to structural similarity to cinnamic acid derivatives with anti-inflammatory activity .
  • Cell-Based Models : Cytotoxicity screening in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .

Q. What are the key purity criteria and analytical methods for quality control?

  • Criteria :

  • Purity ≥98% (HPLC area percentage) .
  • Consistency in melting point (e.g., 147–151°C for analogous methoxyphenyl compounds) .
    • Methods :
  • Reverse-phase HPLC with UV detection (λ = 254 nm) .
  • Elemental analysis for C, H, N content .

Advanced Research Questions

Q. How can discrepancies in reported spectroscopic data for this compound be resolved?

  • Strategies :

  • Cross-validate using X-ray crystallography (e.g., SHELX software for structure refinement) to resolve ambiguities in tautomeric forms .
  • Compare experimental NMR data with computational predictions (e.g., DFT calculations using Gaussian) .
  • Replicate synthesis under controlled conditions to isolate intermediates and confirm reaction pathways .

Q. What experimental designs are optimal for assessing in vitro stability under physiological conditions?

  • Protocol :

  • pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C, monitor degradation via HPLC .
  • Metabolic Stability : Use liver microsomes or S9 fractions with LC-MS/MS to identify metabolites .
  • Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and track degradation kinetics .

Q. How can computational modeling predict the compound’s reactivity or target interactions?

  • Methods :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Docking : Screen against protein targets (e.g., COX-2) using AutoDock Vina to identify binding affinities .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. How to design experiments to investigate metabolic pathways?

  • Approach :

  • Isotopic Labeling : Synthesize ¹⁴C-labeled analogs for tracing metabolic fate in hepatocytes .
  • Phase I/II Metabolism : Incubate with CYP450 isoforms (e.g., CYP3A4) and UDP-glucuronosyltransferases (UGTs), followed by LC-HRMS for metabolite identification .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.